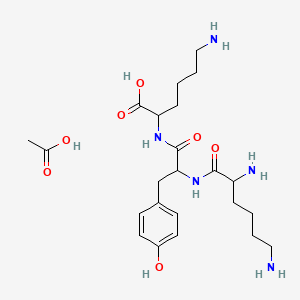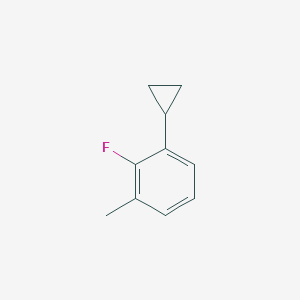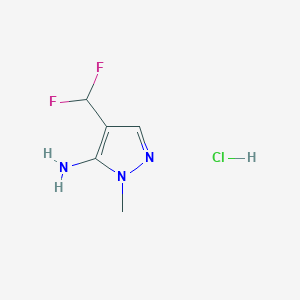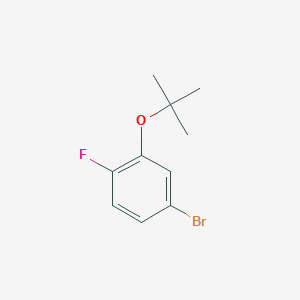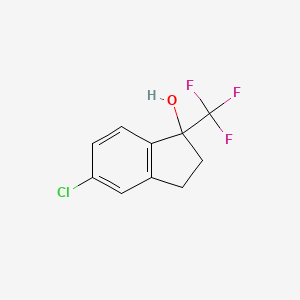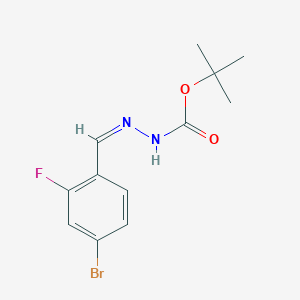![molecular formula C8H16ClNO2 B13712451 2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide](/img/structure/B13712451.png)
2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a hydroxy-methylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide typically involves the reaction of 2-chloroacetamide with a suitable alcohol or amine. One common method is the reaction of 2-chloroacetamide with formaldehyde, which results in the formation of the N-hydroxymethyl derivative . This reaction is usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
For industrial production, the synthesis process can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to form a primary amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used
Scientific Research Applications
2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxy-methylpentyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(hydroxymethyl)acetamide
- 2-chloro-N-(2,4-dinitrophenyl)acetamide
- 2-chloro-N-(2,6-xylyl)acetamide
Uniqueness
2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide is unique due to its specific structural features, including the presence of both a chloroacetamide group and a hydroxy-methylpentyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide |
InChI |
InChI=1S/C8H16ClNO2/c1-3-6(2)7(5-11)10-8(12)4-9/h6-7,11H,3-5H2,1-2H3,(H,10,12)/t6?,7-/m1/s1 |
InChI Key |
OLLYYMGGBKLKPW-COBSHVIPSA-N |
Isomeric SMILES |
CCC(C)[C@@H](CO)NC(=O)CCl |
Canonical SMILES |
CCC(C)C(CO)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



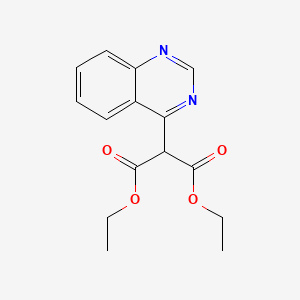
![1-[(Chloromethoxy)methyl]-3,5-difluorobenzene](/img/structure/B13712388.png)
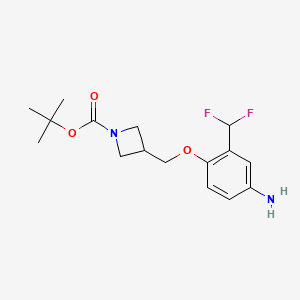

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid](/img/structure/B13712407.png)
